An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methoxynicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxynicotinic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development. The incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1][2] The presence of the fluorine atom at the 2-position of the pyridine ring in 2-Fluoro-4-methoxynicotinic acid significantly influences the compound's reactivity and potential as a pharmacophore.
Compound Identification and Core Properties
A clear identification of 2-Fluoro-4-methoxynicotinic acid is fundamental for its application. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1190315-81-1 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid |
| Synonyms | 2-Fluoro-4-methoxynicotinic acid |
Chemical Structure:
Caption: Chemical structure of 2-Fluoro-4-methoxynicotinic acid.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 302.0 ± 37.0 °C | [3] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.43 ± 0.10 | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The proton on the pyridine ring will likely appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and methoxy group. The methoxy protons will be a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the seven distinct carbon atoms.[4][5] The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. For a similar compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid carbon appears around 168.6 ppm and the carbon attached to fluorine is observed in the 160.8-163.4 ppm range, showing the strong deshielding effect of the fluorine atom.[6]
Synthesis and Reactivity
Synthesis
A definitive, published step-by-step synthesis for 2-Fluoro-4-methoxynicotinic acid is not widely available. However, based on synthetic strategies for structurally related fluorinated aromatic acids, a plausible route can be proposed. One common approach involves the functionalization of a pre-existing fluorinated pyridine ring. For instance, a starting material like 2-fluoro-4-methoxypyridine could undergo lithiation followed by carboxylation with carbon dioxide.
A general synthetic approach for a related compound, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification to yield a mixture of isomers which are then separated.[7] A similar strategy could potentially be adapted for the synthesis of 2-Fluoro-4-methoxynicotinic acid.
Reactivity
The reactivity of 2-Fluoro-4-methoxynicotinic acid is governed by its three main functional components: the carboxylic acid, the fluorinated pyridine ring, and the methoxy group.
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification and amidation. These transformations are crucial for incorporating the molecule into larger structures, such as drug candidates.
-
Fluorinated Pyridine Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, although the electron-donating methoxy group at the 4-position can modulate this reactivity.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, although such reactions are generally difficult on pyridine systems.
Applications in Research and Drug Development
2-Fluoro-4-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[8] Furthermore, the electronic properties of fluorine can modulate the pKa of the molecule and improve its binding affinity to biological targets.[2]
Derivatives of fluorinated nicotinic acids are being explored in various therapeutic areas. For instance, 6-fluoronicotinic acid is used in the development of PET imaging tracers and as an intermediate for compounds targeting pancreatic cancer.[9] The unique substitution pattern of 2-Fluoro-4-methoxynicotinic acid makes it a promising candidate for the development of novel small molecule inhibitors and other biologically active compounds.
Safety and Handling
According to available safety data, 2-Fluoro-4-methoxynicotinic acid should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin and serious eye irritation.[3]
-
Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes.[3]
-
Storage: The compound should be stored under an inert atmosphere at 2-8°C.[3]
Experimental Protocols
The following are representative protocols for common reactions involving 2-Fluoro-4-methoxynicotinic acid.
Protocol 1: Amide Coupling
This protocol describes a standard procedure for the formation of an amide bond using a coupling agent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Fluoro-4-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for a typical amide coupling reaction.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of 2-Fluoro-4-methoxynicotinic acid with an alcohol.
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, combine 2-Fluoro-4-methoxynicotinic acid (1.0 eq) with a large excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by flash column chromatography or distillation.
Caption: Workflow for a typical Fischer esterification reaction.
Conclusion
2-Fluoro-4-methoxynicotinic acid is a highly functionalized building block with significant potential in the field of drug discovery and materials science. Its unique combination of a carboxylic acid, a fluorine atom, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of novel compounds with tailored properties. Understanding its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.
References
-
Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o394. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
- This cit
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- This cit
-
Ashraf, Z., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(22), 7549. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309–8359. [Link]
- This cit
- This cit
-
Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 726. [Link]
- This cit
- This cit
- This cit
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
